molecular formula C12H22O2 B14007146 8,8-Diethyl-6,10-dioxaspiro[4.5]decane CAS No. 24571-14-0

8,8-Diethyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B14007146
CAS No.: 24571-14-0
M. Wt: 198.30 g/mol
InChI Key: AVYFVRYRVGCPKI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Spiroketals in Organic Chemistry

Spiroketals are a fascinating class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is also the central carbon of a ketal functional group. The first encounters with spiroketal structures in the literature date back to before 1970, with their identification in natural products like triterpenoid (B12794562) saponins (B1172615) and sapogenins. chemicalbook.com

The significance of spiroketals in organic chemistry is vast and multifaceted. They are integral structural motifs in a wide array of natural products, many of which exhibit potent biological activities. buysellchem.comguidechem.com This has made them attractive targets for total synthesis, driving the development of new synthetic methodologies. chemicalbook.com The rigid, three-dimensional structure of the spiroketal moiety often plays a crucial role in the biological function of the parent molecule, serving as a scaffold to orient other functional groups in a precise spatial arrangement. google.com

Structural Features of 8,8-Diethyl-6,10-dioxaspiro[4.5]decane

The compound this compound belongs to the spiroketal class. Its systematic name indicates a spirocyclic system where a five-membered ring (implied by the '[4.5]' notation, representing the number of atoms other than the spiro atom in each ring) is fused to a six-membered ring at a single carbon atom. The '6,10-dioxa' prefix specifies that oxygen atoms are present at positions 6 and 10 of the decane (B31447) framework. The '8,8-diethyl' prefix indicates that two ethyl groups are attached to the carbon at position 8.

General Structural Properties of Spiroketals:

Spiro Center: A single carbon atom that is a member of both rings.

Anomeric Effect: A stereoelectronic effect that stabilizes the conformation where the lone pairs on the ring oxygen atoms can overlap with the antibonding orbital of the adjacent C-O bond. This often dictates the most stable stereoisomer. nist.gov

Conformational Rigidity: The spirocyclic nature imparts a significant degree of rigidity to the molecule compared to acyclic analogues.

Without specific experimental or computational data for this compound, any further discussion of its unique characteristics would be speculative.

Overview of Research Trajectories for Spiroketals

Research into spiroketals has followed several key trajectories, driven by their prevalence in nature and their potential applications.

Natural Product Synthesis: A primary focus has been the total synthesis of complex natural products containing the spiroketal motif. buysellchem.comchemicalbook.com These efforts have led to significant advances in stereoselective synthesis, allowing chemists to control the three-dimensional arrangement of atoms with high precision. guidechem.com

Methodology Development: The challenges presented by spiroketal synthesis have spurred the development of novel chemical reactions and strategies. Researchers have moved from thermodynamically controlled cyclizations to more sophisticated kinetically controlled methods to access less stable or more complex stereoisomers. google.com

Medicinal Chemistry and Drug Discovery: The diverse biological activities of spiroketal-containing natural products have inspired medicinal chemists to incorporate this scaffold into new drug candidates. guidechem.com The rigid spiroketal framework is seen as a "privileged scaffold" that can be decorated with different functional groups to interact with biological targets. nih.gov

Diversity-Oriented Synthesis: More recently, research has focused on the creation of libraries of diverse spiroketal compounds for high-throughput screening in drug discovery programs. google.com This approach aims to explore a wider range of chemical space to identify new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24571-14-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

8,8-diethyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-3-11(4-2)9-13-12(14-10-11)7-5-6-8-12/h3-10H2,1-2H3

InChI Key

AVYFVRYRVGCPKI-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2(CCCC2)OC1)CC

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 8,8 Diethyl 6,10 Dioxaspiro 4.5 Decane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for determining the connectivity and stereochemistry of organic molecules. For complex structures like 8,8-Diethyl-6,10-dioxaspiro[4.5]decane, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopies (Infrared and Raman) is essential for an unambiguous structural assignment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. researchgate.netweebly.comomicsonline.org While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules often exhibit signal overlap, necessitating the use of two-dimensional (2D) techniques for complete assignment. researchgate.netresearcher.life For derivatives of dioxaspiro[4.5]decane, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Dioxaspiro[4.5]decane Derivative

Note: Data is for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate as a model for the general framework. nih.govresearchgate.net

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Dioxolane CH₂4.0–3.8 (m)66.2, 65.1
Ester CH₃3.69 (s)52.1, 51.8
Cyclohexane (B81311) CH3.17 (t)51.7, 47.5
Cyclohexane CH₂2.6 (dd), 2.0–1.8 (m)27.1, 26.6, 23.5, 19.8

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the molecular formula of this compound. Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer valuable structural information. ojp.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion of a dioxaspiro[4.5]decane derivative will undergo characteristic fragmentation. Common fragmentation pathways for spiroketals involve the cleavage of the bonds adjacent to the spirocenter and within the heterocyclic ring. youtube.comnih.gov For this compound, one would anticipate the loss of an ethyl group, leading to a stable carbocation. Subsequent fragmentation could involve the opening of the dioxolane ring, resulting in characteristic neutral losses, such as the loss of ethylene (B1197577) oxide. The high mass accuracy of HRMS allows for the unambiguous assignment of the elemental composition of these fragment ions, providing strong evidence for the proposed structure. researchgate.netdatapdf.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. ksu.edu.sanih.gov For this compound, the IR spectrum would be dominated by strong C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region. The most characteristic feature would be the strong C-O stretching bands of the acetal (B89532) group, typically appearing in the 1000-1200 cm⁻¹ region. researchgate.net For the related dimethyl derivative, a strong band is observed at 1161 cm⁻¹. nih.govresearchgate.net

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-C stretching vibrations of the cyclohexane and ethyl backbones would be expected to give rise to distinct Raman signals. The symmetric breathing modes of the rings may also be observable. Together, IR and Raman spectra provide a comprehensive fingerprint of the functional groups present in the molecule, confirming the presence of the dioxaspiroketal and alkyl moieties. youtube.comkurouskilab.com

Interactive Table: Characteristic Vibrational Frequencies for a Dioxaspiro[4.5]decane Derivative

Note: IR data is for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. nih.govresearchgate.net

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Activity
C-H stretching (alkyl)2850-3000Strong
C-O stretching (acetal)1000-1200 (e.g., 1161)Weak to medium
C-C stretchingNot prominentStrong

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While spectroscopic methods provide information about the connectivity of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including both relative and absolute stereochemistry. mkuniversity.ac.inveranova.com For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for assigning the configuration of stereocenters.

The analysis of a suitable crystal of the compound provides precise information on bond lengths, bond angles, and torsion angles. This allows for the unambiguous determination of the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the dioxolane ring. For instance, in the crystal structure of (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the cyclohexane ring adopts a chair conformation. nih.govresearchgate.net Furthermore, the spatial arrangement of the substituents on the rings can be visualized, establishing their relative stereochemistry (cis/trans). For chiral, non-centrosymmetric crystals, anomalous dispersion effects can be used to determine the absolute configuration.

Interactive Table: Crystallographic Data for a Representative Dioxaspiro[4.5]decane Derivative

Note: Data is for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. nih.govresearchgate.net

ParameterValue
Molecular FormulaC₁₂H₁₈O₆
Crystal SystemMonoclinic
Space GroupPc
a (Å)8.6243 (9)
b (Å)7.3203 (6)
c (Å)10.1704 (9)
β (°)91.719 (8)
Volume (ų)641.79 (10)

Computational Approaches to Conformational Preferences and Stereoisomerism

Computational chemistry provides a powerful complement to experimental techniques for studying the structure and properties of molecules. For flexible systems like this compound, computational methods can be used to explore the potential energy surface and identify the most stable conformations.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. Geometric optimization using DFT allows for the prediction of the lowest energy conformation of a molecule. For this compound, DFT calculations can be used to determine the preferred orientation of the ethyl groups and the puckering of the cyclohexane and dioxolane rings.

By performing these calculations on different possible stereoisomers, the relative energies of each can be determined, providing insight into their thermodynamic stability. Furthermore, theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to aid in the structural assignment and conformational analysis. This integrated approach of combining experimental data with computational modeling provides a robust and comprehensive understanding of the structural and stereochemical features of this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration

No studies detailing molecular dynamics simulations to explore the conformational space of this compound have been found. This type of analysis would typically involve computational methods to simulate the motion of the atoms in the molecule over time, providing insight into its flexibility, preferred three-dimensional structures (conformers), and the energy landscape of its conformational changes. Such research is essential for understanding the molecule's physical and chemical properties.

Prediction of Spectroscopic Parameters

There is no available data regarding the prediction of spectroscopic parameters for this compound. The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or infrared (IR) vibrational frequencies, is a common computational chemistry task. These predictions are valuable for identifying the compound in experimental samples and for confirming its structure. The absence of such studies in the literature means that no theoretical spectroscopic data can be presented.

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

An extensive review of available scientific literature and chemical databases indicates a significant gap in documented research pertaining to the specific chemical reactivity and transformational chemistry of This compound . While information exists for structurally related compounds within the dioxaspiro[4.5]decane family, detailed studies on the reactivity of the 8,8-diethyl derivative, as outlined for this article, are not present in the accessible resources.

The spiroketal core is a defining feature of this class of molecules. Generally, such functional groups are susceptible to hydrolysis under acidic conditions, which would lead to the opening of the spirocyclic system to form a diol and a ketone. However, specific studies detailing the conditions, kinetics, or mechanisms of such reactions for this compound are not available. The stability of the spiroketal core is often influenced by the nature of its substituents, but without experimental data, any discussion of the reactivity of this specific compound would be speculative.

Similarly, there is no documented information regarding the functional group interconversions of the peripheral diethyl substituents at the C8 position. These alkyl groups are typically unreactive under standard conditions, and transformations would likely require harsh, non-selective reaction pathways, such as free-radical halogenation. No research detailing such modifications for this particular molecule has been found.

Mechanistic investigations are crucial for understanding the reaction pathways of a chemical compound. For related compounds, such as 1,4-dioxaspiro[4.5]decan-8-one, mechanistic studies have been conducted on reactions involving the ketone functionality. However, these pathways are not transferable to this compound, which lacks such a reactive carbonyl group. Consequently, there are no specific mechanistic investigations into its reactivity pathways to report.

The use of a molecular scaffold for the generation of chemical libraries is a common strategy in medicinal chemistry and drug discovery. This typically involves a core structure with reactive handles that allow for the systematic introduction of diverse substituents. Given the apparent chemical inertness of the diethyl groups and the lack of other functional moieties, this compound does not appear to be a commonly used scaffold for derivatization, and no studies describing such strategies were identified.

Biological Interactions and Mechanistic Studies of Spiroketals Non Clinical Focus

In Vitro Investigations of Enzyme Inhibition

No data is available on the inhibitory effects of 8,8-Diethyl-6,10-dioxaspiro[4.5]decane against any specific enzymes.

Molecular Recognition and Binding Affinity Studies

There are no published studies that investigate the binding affinity or molecular recognition properties of this compound with any biological receptors, proteins, or other macromolecules.

Interactions with Biochemical Pathways in Model Organisms

Information regarding the interaction of this compound with biochemical pathways in any model organisms is not present in the current scientific literature.

Chemo-ecological Roles (e.g., Pheromone Mimicry, Allelochemical Activity)

There is no evidence to suggest that this compound plays any role as a pheromone, allomone, kairomone, or has any other chemo-ecological function.

Exploration of Structure-Activity Relationships in Non-Clinical Contexts

Without any data on the biological activity of this compound, no structure-activity relationships (SAR) have been developed or explored in a non-clinical context.

Advanced Analytical Methodologies for Spiroketal Analysis

Chromatographic Separations for Isomer Resolution (e.g., Chiral HPLC, GC-MS)

The resolution of isomers, particularly enantiomers and diastereomers, is a critical step in the analysis of spiroketals. Since isomers can exhibit different biological activities, separating them is essential for research and quality control. chromatographyonline.com Chromatographic techniques are the cornerstone of isomer resolution for spiroketal compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for a broad range of chiral compounds, including spiroketals. chromatographyonline.comchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Mobile Phases: The choice of mobile phase (both normal and reversed-phase) is crucial for optimizing selectivity and resolution. phenomenex.com Method development often involves screening various CSPs and mobile phase compositions to achieve the best separation. sigmaaldrich.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds, including many spiroketals and their isomers. ijstr.org

Separation and Identification: The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer then fragments the separated components and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov

Isomer Differentiation: While standard GC columns separate isomers with different boiling points (diastereomers), specialized chiral GC columns are required to resolve enantiomers. Mass spectrometry can sometimes differentiate isomers based on subtle differences in their fragmentation patterns, a process that can be enhanced by soft ionization techniques. nih.govchromatographyonline.com

Table 1: Comparison of Chromatographic Techniques for Spiroketal Isomer Resolution
TechniquePrinciple of SeparationPrimary Application for SpiroketalsKey AdvantagesLimitations
Chiral HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP). sigmaaldrich.comSeparation of enantiomers.High versatility; applicable to a wide range of compounds; non-destructive. phenomenex.comCan be time-consuming to develop methods; higher cost of chiral columns. chromatographyonline.com
GC-MSSeparation based on volatility (GC), followed by identification based on mass-to-charge ratio (MS). ijstr.orgSeparation and identification of volatile isomers (diastereomers and, with chiral columns, enantiomers).High resolution and sensitivity; provides structural information for identification. nih.govCompound must be volatile and thermally stable; derivatization may be required.

Quantitative Analysis Techniques in Chemical Studies

Quantitative analysis is fundamental in chemical studies to determine the concentration of a target analyte, such as 8,8-Diethyl-6,10-dioxaspiro[4.5]decane, in a sample. This is crucial for calculating reaction yields, studying reaction kinetics, and ensuring the purity of synthesized compounds.

Chromatographic methods, particularly HPLC and GC, are the primary tools for the quantitative analysis of spiroketals. spirochem.com When coupled with appropriate detectors, these techniques provide both high selectivity and sensitivity.

HPLC with UV/Vis or Mass Spectrometry Detection: For spiroketals containing a chromophore, HPLC with a Diode Array Detector (DAD) is a common quantification method. For compounds lacking a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. HPLC-MS is particularly powerful, offering high sensitivity and selectivity, making it ideal for analyzing complex mixtures.

GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC-FID is a robust and widely used technique for quantifying volatile organic compounds. The detector's response is proportional to the mass of carbon atoms, making it suitable for hydrocarbons like spiroketals. GC-MS can also be used for quantification, often in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

Accurate quantification relies on the use of calibration standards. A calibration curve is generated by analyzing solutions of the pure compound at known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its detector response to the calibration curve.

Table 2: Overview of Quantitative Analysis Techniques
TechniqueDetectorPrinciple of QuantificationTypical Application
HPLCDAD, ELSD, MSCorrelates peak area/height to concentration via a calibration curve.Quantification of non-volatile or thermally labile spiroketals in solution.
GCFID, MSCorrelates peak area/height to concentration via a calibration curve. spirochem.comQuantification of volatile spiroketals in reaction mixtures or extracts.

Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of spiroketal formation is essential for optimizing reaction conditions to improve yield and stereoselectivity. researchgate.netacs.org Real-time reaction monitoring, often referred to as Process Analytical Technology (PAT), involves using spectroscopic techniques to analyze a chemical reaction as it happens, without the need to remove samples. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is a highly effective method for non-invasive, real-time monitoring of reactions in solution. rsc.org It provides detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, and products. This gives direct insight into reaction kinetics and mechanisms. magritek.com

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions by tracking changes in the vibrational modes of molecules. nih.gov For spiroketalization reactions, one can monitor the disappearance of ketone (C=O) and alcohol (O-H) bands and the appearance of the characteristic C-O-C stretch of the ketal. These techniques are non-destructive and can be implemented using fiber-optic probes immersed directly into the reaction vessel. nih.gov

UV-Visible (UV/Vis) Spectroscopy: While providing less structural information than NMR or IR, UV/Vis spectroscopy can be a simple and cost-effective method for real-time monitoring if the reactants or products have a distinct UV/Vis absorption profile. mdpi.com It is well-suited for tracking the concentration of specific components over time. mdpi.com

Table 3: Comparison of Spectroscopic Techniques for Real-Time Reaction Monitoring
TechniqueInformation ProvidedAdvantagesLimitations
Flow NMRDetailed structural information, concentration of species. rsc.orgNon-invasive, highly specific, quantitative. magritek.comHigher equipment cost, lower sensitivity compared to other methods.
FTIR / RamanFunctional group changes. nih.govHigh sensitivity, applicable to a wide range of reactions, in-situ monitoring with probes.Complex spectra can be difficult to interpret; water can interfere with FTIR.
UV/VisConcentration of UV-active species. mdpi.comSimple, low cost, good for quantitative analysis. mdpi.comLacks structural detail; only applicable if species have a chromophore. mdpi.com

Challenges and Future Directions in 8,8 Diethyl 6,10 Dioxaspiro 4.5 Decane Research

Development of More Sustainable Synthetic Routes

The conventional synthesis of spiroketals often relies on acid-catalyzed cyclization of dihydroxyketone precursors. researchgate.net While effective, these methods can present environmental and efficiency challenges, such as the use of harsh acidic conditions and the difficulty in controlling stereoselectivity, especially for less thermodynamically stable isomers. mskcc.orgnih.gov The development of more sustainable synthetic routes is a critical challenge for the broader application of spiroketals like 8,8-Diethyl-6,10-dioxaspiro[4.5]decane.

Future efforts are directed towards several key areas:

Catalysis: Employing transition metal catalysts (e.g., gold, palladium, copper) offers an alternative to acidic conditions, often allowing for milder reaction pathways. researchgate.net The development of recyclable and reusable catalysts is a primary goal to improve the environmental footprint of these syntheses.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protective groups and developing tandem or cascade reactions where multiple bonds are formed in a single operation.

Solvent Choice: Reducing the reliance on volatile and hazardous organic solvents is crucial. Research into performing spiroketalizations in aqueous media, ionic liquids, or under solvent-free conditions is an active area of investigation. nih.gov

Energy Efficiency: Exploring photochemical or electrochemical methods for spirocyclization could significantly reduce the energy consumption associated with traditional heating and refluxing techniques.

Sustainable ApproachObjectiveExample Strategies & CatalystsPotential Impact
Green CatalysisReplace harsh acids, improve selectivity, and enable catalyst recycling.Au(I), Pd(II), Cu(II) catalysts for alkynyl diol cyclization; solid-supported acid catalysts. researchgate.netReduced waste, milder reaction conditions, lower energy input.
Atom EconomyMaximize incorporation of reactants into the final product.Tandem deprotection/spiroketalization procedures; intramolecular nucleophilic additions. researchgate.netacs.orgHigher efficiency, less chemical waste.
Alternative SolventsMinimize use of hazardous volatile organic compounds (VOCs).Reactions in aqueous THF or acetone/water mixtures. nih.govImproved safety and reduced environmental pollution.
Energy EfficiencyLower the energy requirements for synthesis.Microwave-assisted synthesis, mechanochemistry, photocatalysis.Reduced carbon footprint and operational costs.

Exploration of Bioinspired Spiroketal Systems

Nature is a master architect of complex and biologically active spiroketals, found in marine macrolides, polyether antibiotics, and insect pheromones. illinois.edumdpi.com A significant challenge and future direction in spiroketal research is to move beyond simply recreating these natural products to designing novel, bioinspired systems that capture their essential functional features. nih.gov This involves understanding the structure-function relationships that make natural spiroketals effective and applying those principles to new designs.

Key research areas include:

Scaffold Mimicry: Natural spiroketals often serve as rigid scaffolds that orient functional groups in precise three-dimensional arrangements. mskcc.org Researchers are designing simplified, more synthetically accessible spiroketals that mimic this scaffolding function to create new receptor ligands or enzyme inhibitors.

Functional Emulation: Instead of copying the entire structure, bioinspired design can focus on emulating a specific function, such as the ability of ionophore antibiotics to transport ions across cell membranes. This could lead to the development of novel spiroketal-based sensors or transmembrane channels.

Biosynthetic Pathway Inspiration: Studying the enzymatic machinery that nature uses to construct spiroketals can inspire the development of novel biomimetic catalysts and synthetic strategies that operate with high efficiency and stereoselectivity under mild conditions. nih.gov

Convergent Evolution Insights: The spiroketal moiety has appeared in natural products from diverse biosynthetic origins, suggesting its evolutionary importance. rsc.org Analyzing this convergent evolution can provide fundamental insights into what makes the spiroketal a privileged structure, guiding the design of new bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Spiroketal Design and Prediction

The complexity of spiroketal chemistry, particularly in predicting stereochemical outcomes and biological activity, presents a major hurdle. illinois.edu Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design-synthesis-test cycle. astrazeneca.com

The integration of AI/ML into spiroketal research is focused on several key challenges:

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the outcome of spiroketalization reactions, including yield and regioselectivity. digitellinc.com This can help chemists prioritize experiments and avoid unproductive synthetic routes.

De Novo Molecular Design: Generative AI models can design entirely new spiroketal structures optimized for specific properties, such as high binding affinity to a biological target or desired physicochemical characteristics. nih.gov These models can explore a vast chemical space more efficiently than human chemists.

Property Prediction: AI tools, particularly graph neural networks, can predict the properties of spiroketal molecules, such as solubility, metabolic stability, and toxicity, from their 2D or 3D structures. astrazeneca.comnih.gov This allows for in silico screening to filter out unpromising candidates before synthesis.

Active Learning: Combining ML with HTS in an "active learning" loop can make the screening process more efficient. The ML model analyzes initial screening results to predict which compounds in the library are most likely to be active, guiding the next round of experiments and focusing resources on the most promising chemical space. nih.gov

AI/ML ApplicationObjectiveMethodologyImpact on Spiroketal Research
Reaction PredictionForecast the selectivity and yield of synthetic reactions.Training neural networks on literature and experimental reaction data. digitellinc.comeurekalert.orgStreamlines synthesis planning and reduces failed experiments.
Generative DesignCreate novel molecular structures with desired properties.Using generative adversarial networks (GANs) or recurrent neural networks (RNNs). nih.govAccelerates the discovery of new spiroketals with optimized functions.
Property PredictionComputationally estimate key drug-like properties.Graph neural networks (GNNs) and quantitative structure-activity relationship (QSAR) models. astrazeneca.comnih.govEnables early-stage virtual screening and prioritization of synthetic targets.
Active LearningIntelligently guide experimental screening to maximize information gain.Iterative cycles of ML model prediction and experimental validation. nih.govMakes HTS campaigns more efficient and cost-effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.